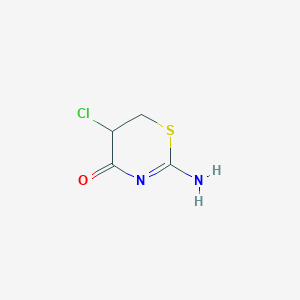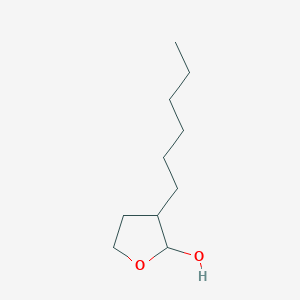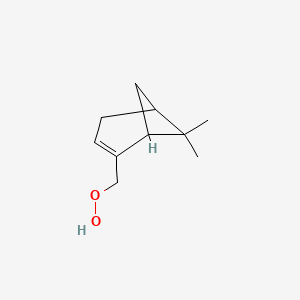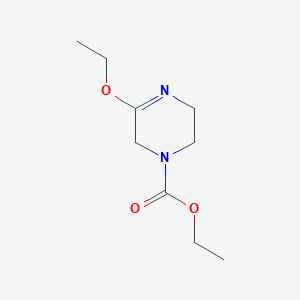![molecular formula C15H21NO B14621698 4-[2-(2,4,6-Trimethylphenyl)ethenyl]morpholine CAS No. 58047-49-7](/img/structure/B14621698.png)
4-[2-(2,4,6-Trimethylphenyl)ethenyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(2,4,6-Trimethylphenyl)ethenyl]morpholine is an organic compound with the molecular formula C₁₄H₁₉NO It is a derivative of morpholine, featuring a 2,4,6-trimethylphenyl group attached to the ethenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2,4,6-trimethylphenyl)ethenyl]morpholine typically involves the reaction of 2,4,6-trimethylbenzaldehyde with morpholine in the presence of a base. The reaction proceeds via a condensation mechanism, forming the ethenyl linkage between the aromatic ring and the morpholine moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the condensation reaction. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(2,4,6-Trimethylphenyl)ethenyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Reduced derivatives with ethyl groups.
Substitution: Substituted aromatic compounds with various functional groups.
Aplicaciones Científicas De Investigación
4-[2-(2,4,6-Trimethylphenyl)ethenyl]morpholine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-[2-(2,4,6-trimethylphenyl)ethenyl]morpholine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and interaction with targets are essential to understand its full mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[2-(2,4,6-Trimethylphenyl)ethenyl]piperidine
- 4-[2-(2,4,6-Trimethylphenyl)ethenyl]pyrrolidine
Uniqueness
4-[2-(2,4,6-Trimethylphenyl)ethenyl]morpholine is unique due to its morpholine ring, which imparts distinct chemical and biological properties compared to similar compounds with different heterocyclic rings
Propiedades
Número CAS |
58047-49-7 |
|---|---|
Fórmula molecular |
C15H21NO |
Peso molecular |
231.33 g/mol |
Nombre IUPAC |
4-[2-(2,4,6-trimethylphenyl)ethenyl]morpholine |
InChI |
InChI=1S/C15H21NO/c1-12-10-13(2)15(14(3)11-12)4-5-16-6-8-17-9-7-16/h4-5,10-11H,6-9H2,1-3H3 |
Clave InChI |
XTGCBZYVMNWUGJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C=CN2CCOCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(Propan-2-yl)bicyclo[2.2.1]heptan-2-one](/img/structure/B14621623.png)


![Benzene, 1,2-dichloro-4-[[2-(chloromethyl)phenyl]thio]-](/img/structure/B14621658.png)





![2,2'-({4-[2-(3H-1,2,4-Triazol-3-ylidene)hydrazinyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14621686.png)



